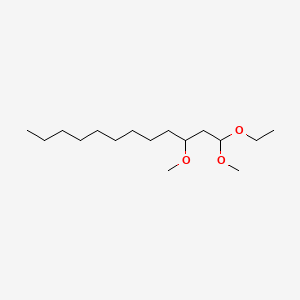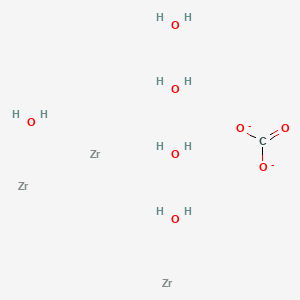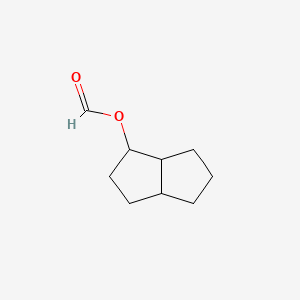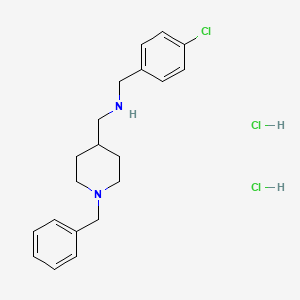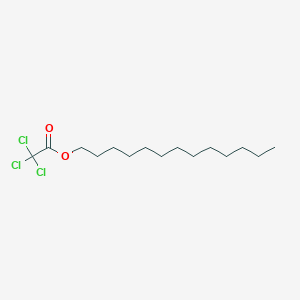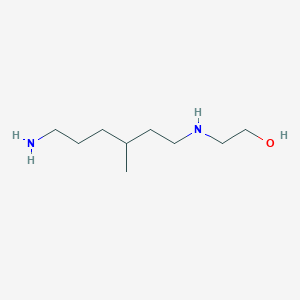
2-((3-Aminopropyl)butylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Aminopropyl)butylamino)ethanol typically involves the reaction of butylamine with 3-aminopropanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-((3-Aminopropyl)butylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Primary amines.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
2-((3-Aminopropyl)butylamino)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((3-Aminopropyl)butylamino)ethanol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The hydroxyl and amine groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
2-(Butylamino)ethanol: Similar structure but lacks the 3-aminopropyl group.
2-(Isopropylamino)ethanol: Contains an isopropyl group instead of a butyl group.
2-(Ethylamino)ethanol: Contains an ethyl group instead of a butyl group.
Uniqueness
2-((3-Aminopropyl)butylamino)ethanol is unique due to its combination of a butyl group and a 3-aminopropyl group, which provides distinct chemical properties and reactivity. This makes it a valuable compound in various applications, particularly in the synthesis of specialized organic molecules .
Properties
CAS No. |
90853-15-9 |
|---|---|
Molecular Formula |
C9H22N2O |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
2-[(6-amino-3-methylhexyl)amino]ethanol |
InChI |
InChI=1S/C9H22N2O/c1-9(3-2-5-10)4-6-11-7-8-12/h9,11-12H,2-8,10H2,1H3 |
InChI Key |
BPTIUFAAIYHPCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN)CCNCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



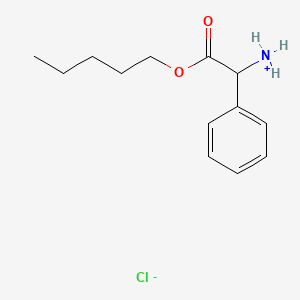
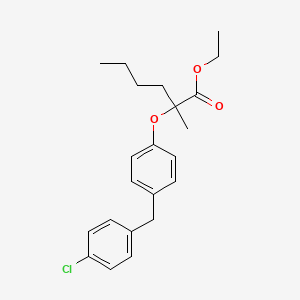
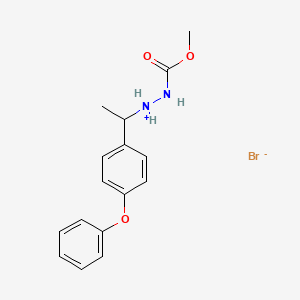
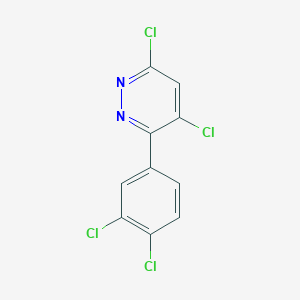
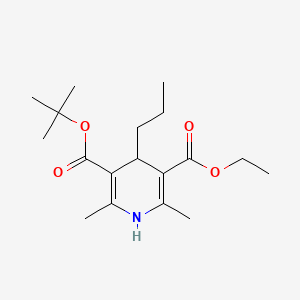
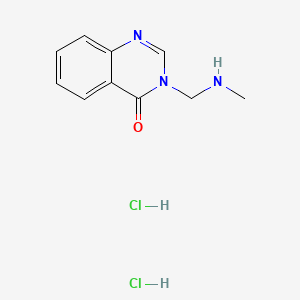
![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)

